

An In-depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Methyl 4-

Compound Name: **bromobenzo[b]thiophene-2-carboxylate**

Cat. No.: **B1371243**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 4-bromobenzo[b]thiophene-2-carboxylate**, a key building block in modern medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the practical insights required for its successful utilization in a research and development setting.

Compound Identification and Properties

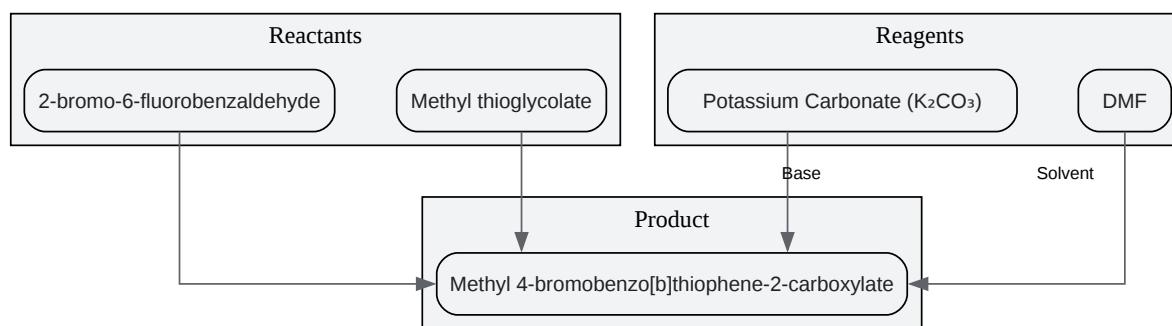
Chemical Identity:

Identifier	Value
Chemical Name	Methyl 4-bromobenzo[b]thiophene-2-carboxylate
CAS Number	360575-29-7 [1] [2]
Molecular Formula	C ₁₀ H ₇ BrO ₂ S [1]
Molecular Weight	271.14 g/mol [1]
Synonyms	4-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester, Benzo[b]thiophene-2-carboxylic acid, 4-bromo-, methyl ester [1]

Physicochemical Properties:

Property	Value	Source
Melting Point	105-108 °C	[1] [2]
Boiling Point	358.878 °C at 760 mmHg	[1]
Density	1.623 g/cm ³	[1]
Appearance	White solid	[3]
Solubility	Soluble in organic solvents such as THF and ethyl acetate.	[4] [5]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	[2]

Spectroscopic Data:


- ¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 8.12 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 0.6 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 7.46 (t, J = 7.9 Hz, 1H), 3.91 (s, 3H).[\[3\]](#)

Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate

The synthesis of **Methyl 4-bromobenzo[b]thiophene-2-carboxylate** can be efficiently achieved through a two-step process starting from 2-bromo-6-fluorobenzaldehyde. The first step involves the formation of the benzothiophene core, followed by esterification.

Step 1: Synthesis of the Benzothiophene Precursor

A plausible and efficient method for the synthesis of the 4-bromobenzo[b]thiophene core involves the reaction of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate in the presence of a base.^{[3][6]}

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **Methyl 4-bromobenzo[b]thiophene-2-carboxylate**.

Detailed Protocol:

- To a stirred solution of 2-bromo-6-fluorobenzaldehyde (9.90 mmol) in DMF (20 mL), add methyl thioglycolate (10.9 mmol) and potassium carbonate (39.6 mmol).
- Heat the resulting mixture to 60 °C and stir for 15 hours.
- After the reaction is complete, remove the DMF under reduced pressure.

- Add water (50 mL) to the residue and extract the mixture with ethyl acetate (2 x 40 mL).
- Combine the organic layers, dry with sodium sulfate, filter, and remove the solvents under reduced pressure to afford the title compound.

Rationale for Experimental Choices:

- Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this type of nucleophilic aromatic substitution and subsequent cyclization reaction. It effectively dissolves the reactants and reagents, facilitating the reaction.
- Base (K_2CO_3): Potassium carbonate is a mild and effective base for deprotonating the methyl thioglycolate, allowing it to act as a nucleophile. Its use avoids harsher conditions that could lead to side reactions.
- Temperature (60 °C): This moderate temperature provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition of the reactants or products.

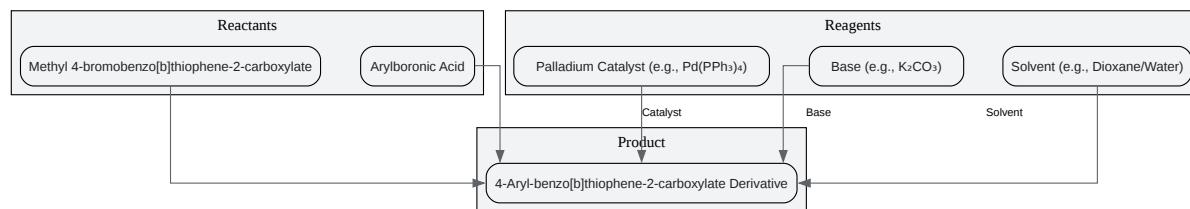
Step 2: Esterification of 4-bromobenzo[b]thiophene-2-carboxylic acid (Alternative Route)

Alternatively, if 4-bromobenzo[b]thiophene-2-carboxylic acid is available, a standard Fischer esterification can be employed.

Protocol for Fischer Esterification:

- Dissolve 4-bromobenzo[b]thiophene-2-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4).
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester.

Mechanism of Fischer Esterification:


The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the ester and water. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Reactivity and Applications in Drug Discovery

Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a versatile intermediate, primarily due to the presence of the bromine atom at the 4-position, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

This reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom on the benzothiophene core can be readily coupled with a wide range of boronic acids or their esters to introduce diverse aryl or heteroaryl substituents.

[Click to download full resolution via product page](#)

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

- In a flame-dried Schlenk flask, combine **Methyl 4-bromobenzo[b]thiophene-2-carboxylate** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
- Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Other Potential Cross-Coupling Reactions:

The reactivity of the aryl bromide in **Methyl 4-bromobenzo[b]thiophene-2-carboxylate** also makes it a suitable substrate for other important cross-coupling reactions, including:

- Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
- Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
- Stille Coupling: For the formation of carbon-carbon bonds with organotin compounds.

Application in Pharmaceutical Synthesis:

Benzothiophene derivatives are prevalent in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. **Methyl 4-bromobenzo[b]thiophene-2-carboxylate** serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of modulators of the calcitonin receptor and/or amylin receptor activity.^[5] A patent describes the reduction of the ester group of **Methyl 4-bromobenzo[b]thiophene-2-carboxylate** to the corresponding alcohol, (4-bromobenzo[b]thiophen-2-yl)methanol, using lithium borohydride (LiBH₄) in THF at 70 °C.^{[4][5]} This transformation highlights its utility in creating diverse functional groups for further elaboration in drug discovery programs.

Safety and Handling

As with all brominated aromatic compounds, proper safety precautions must be observed when handling **Methyl 4-bromobenzo[b]thiophene-2-carboxylate**.

Hazard Identification:

- While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance.
- It is classified as an irritant.^[2]
- Avoid inhalation of dust and contact with skin and eyes.

Personal Protective Equipment (PPE):

- Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
- Work in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage:

- Handle in a well-ventilated place.
- Avoid the formation of dust and aerosols.

- Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

- Dispose of waste material in accordance with local, state, and federal regulations.
- Do not dispose of down the drain. Contaminated packaging should be treated as hazardous waste.

Conclusion

Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure and the reactivity of the bromine substituent allow for the straightforward introduction of molecular diversity through various cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering researchers and drug development professionals the necessary technical information to effectively utilize this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. scribd.com [scribd.com]
- 5. WO2025015268A1 - Modulateurs de l'activitÃ© du rÃ©cepteur de la calcitonine et/ou du rÃ©cepteur de l'amyline - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371243#methyl-4-bromobenzo-b-thiophene-2-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com